N-[2-(piperidin-1-yl)ethyl]naphthalene-2-carboxamide
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Overview
Description
N-[2-(piperidin-1-yl)ethyl]naphthalene-2-carboxamide is a compound that features a piperidine ring attached to an ethyl chain, which is further connected to a naphthalene-2-carboxamide moiety
Mechanism of Action
Target of Action
N-[2-(Piperidin-1-yl)ethyl]naphthalene-2-carboxamide, also known as N-[2-(1-piperidinyl)ethyl]-2-naphthamide, is a piperidine derivative . Piperidine derivatives are present in more than twenty classes of pharmaceuticals and play a significant role in the pharmaceutical industry . .
Mode of Action
It is known that piperidine derivatives can have various modes of action depending on their specific structure and the presence of additional functional groups .
Biochemical Pathways
Piperidine derivatives are known to be involved in a wide range of biological activities .
Result of Action
Some piperidine derivatives have been shown to have anti-inflammatory properties . For example, certain compounds showed the highest IC 50 values for COX-1 inhibition and demonstrated excellent COX-2 SI values .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(piperidin-1-yl)ethyl]naphthalene-2-carboxamide typically involves the following steps:
Formation of the Piperidine Derivative: The initial step involves the preparation of the piperidine derivative.
Attachment of the Ethyl Chain:
Coupling with Naphthalene-2-carboxamide: The final step involves the coupling of the piperidine-ethyl derivative with naphthalene-2-carboxamide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(piperidin-1-yl)ethyl]naphthalene-2-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups attached to the piperidine or naphthalene moieties.
Scientific Research Applications
N-[2-(piperidin-1-yl)ethyl]naphthalene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological activities, including anticancer, antiviral, and antimicrobial properties.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Biological Research: The compound is utilized in studying biological pathways and mechanisms due to its interaction with various biological targets.
Industrial Applications: It is employed in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(4-Oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)naphthalene-2-carboxamide
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
Uniqueness
N-[2-(piperidin-1-yl)ethyl]naphthalene-2-carboxamide is unique due to its specific combination of a piperidine ring and a naphthalene-2-carboxamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-(2-piperidin-1-ylethyl)naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c21-18(19-10-13-20-11-4-1-5-12-20)17-9-8-15-6-2-3-7-16(15)14-17/h2-3,6-9,14H,1,4-5,10-13H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXTKSOARZRYVOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCNC(=O)C2=CC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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